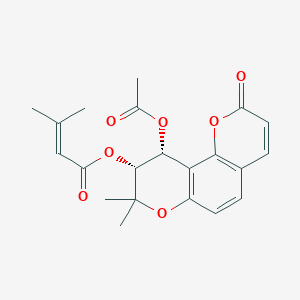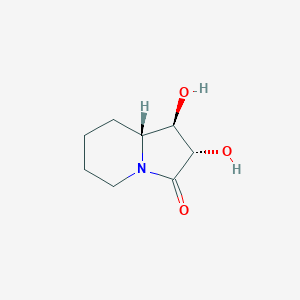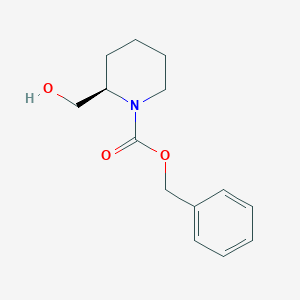
2-Methyl-1-Tosyl-Aziridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Methyl-1-Tosyl-Aziridine and related compounds involves key steps such as imination, aziridination, and the use of specific reagents to introduce the tosyl group. For instance, the reaction of N-tosylaziridines with nickel complexes demonstrates the oxidative-addition and reductive-elimination reactions, crucial for breaking and making C-N bonds, leading to azametallacyclobutane complexes (Lin, Clough, & Hillhouse, 2002). Additionally, asymmetric synthesis of disubstituted N-tosyl aziridines showcases the use of chiral auxiliaries and bases for high enantiomeric purity (Solladié-Cavallo, Roje, Welter, & Sunjic, 2004).
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-Tosyl-Aziridine is characterized by a three-membered ring containing nitrogen, with a methyl group and a tosyl group attached. This structure is significant because the strain in the three-membered ring and the electronic effects of the tosyl group influence its reactivity. X-ray analysis has been utilized to determine the configurations of synthesized aziridines, confirming the structural assignments and understanding the stereochemistry involved in their reactions (Solladié-Cavallo et al., 2004).
Chemical Reactions and Properties
2-Methyl-1-Tosyl-Aziridine undergoes various chemical reactions, including nucleophilic ring opening, which is a pivotal reaction for the synthesis of amino compounds and other nitrogen-containing molecules. The presence of the tosyl group significantly impacts the reactivity, making it a versatile intermediate for synthesizing complex structures. For example, nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents has been explored for the synthesis of unsaturated amino acids, highlighting the compound's utility in producing optically pure compounds (Baldwin, Adlington, & Robinson, 1987).
Physical Properties Analysis
The physical properties of 2-Methyl-1-Tosyl-Aziridine, such as melting point, boiling point, and solubility, are influenced by the molecular structure. These properties are crucial for determining the conditions under which the compound can be synthesized, manipulated, and applied in various reactions. While specific physical property data for 2-Methyl-1-Tosyl-Aziridine might not be readily available, the general trends observed in aziridines suggest that such compounds are typically reactive solids or liquids under standard conditions.
Chemical Properties Analysis
The chemical properties of 2-Methyl-1-Tosyl-Aziridine reflect its reactivity and potential for transformation into a wide range of other chemical entities. Its ability to undergo ring opening, participate in cycloaddition reactions, and serve as a precursor for the synthesis of amino acids and other nitrogen-containing compounds demonstrates its significant chemical versatility. The interaction with nickel complexes and the formation of azametallacyclobutane complexes underscore the compound's role in facilitating complex chemical transformations (Lin et al., 2002).
Wissenschaftliche Forschungsanwendungen
Bausteine für Polyamine
Aziridine, einschließlich 2-Methyl-1-Tosyl-Aziridin, werden als Bausteine für Polyamine durch anionische und kationische Ringöffnungs-Polymerisation verwendet . Dieser Prozess ist trotz der Schwierigkeiten, die mit der Kontrolle der Polymerisation von ringgespannten stickstoffhaltigen Monomeren verbunden sind, von Bedeutung .
Antibakterielle und antimikrobielle Beschichtungen
Die Polymere, die aus der Polymerisation von Aziridinen resultieren, haben wichtige Anwendungen bei der Herstellung von antibakteriellen und antimikrobiellen Beschichtungen . Diese Beschichtungen können in verschiedenen Bereichen eingesetzt werden, darunter das Gesundheitswesen und die Lebensmittelverpackung.
CO2-Adsorption
Diese Polymere haben auch Anwendungen in der CO2-Adsorption . Dies ist besonders relevant im Kontext des Klimawandels, da effiziente CO2-Adsorptionstechniken erforderlich sind, um die Treibhausgasemissionen zu reduzieren.
Chelatisierung und Materialtemplating
Die Polymere können zur Chelatisierung und Materialtemplating verwendet werden . Dies beinhaltet die Bildung mehrerer Bindungen zwischen einem mehrzähnigen Liganden und einem Zentralatom, was in verschiedenen wissenschaftlichen und industriellen Anwendungen nützlich sein kann.
Nicht-virale Gen-Transfektion
Eine weitere wichtige Anwendung dieser Polymere liegt in der nicht-viralen Gen-Transfektion . Dies ist eine Methode, die verwendet wird, um fremde DNA in Zellen einzuschleusen, ein Prozess, der in der Gentechnik und Gentherapie entscheidend ist.
Beta-Aminoethylierungsreagenz
This compound dient als Reagenz für die Beta-Aminoethylierung . Dies ist eine chemische Reaktion, die eine Aminoethylgruppe in ein Molekül einführt, was bei der Synthese verschiedener organischer Verbindungen nützlich sein kann.
Herstellung von linearem Polypropylenimin
This compound kann zu wohldefinierten und linearen Poly(Sulfonyl-Aziridinen) polymerisiert werden. Die 4-Cyanobenzenesulfonyl-aktivierenden Gruppen können unter milden Bedingungen entfernt werden, um lineares Polypropylenimin (L-PPI) zu erzeugen .
Zell-Transfektionsmittel
Das synthetisierte Polypropylenimin aus this compound kann als Zell-Transfektionsmittel verwendet werden. Es hat vielversprechende Ergebnisse mit einer Transfektionsrate von 16,1 % der kationischen Nanopartikel gezeigt und sich als Alternative zu L-PEI erwiesen, das über den 2-Oxazolin-Weg gewonnen wird .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These enable the further construction of a variety of biologically and pharmaceutically important drugs . The living anionic polymerization of activated aziridines is a promising area of research .
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLZRGBQZRSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337823 | |
| Record name | 2-Methyl-1-Tosyl-Aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119461-40-4 | |
| Record name | 2-Methyl-1-Tosyl-Aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)







![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)


